(6-Oxopiperidin-2-yl)(phenyl)acetic acid
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Overview
Description
(6-Oxopiperidin-2-yl)(phenyl)acetic acid is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Oxopiperidin-2-yl)(phenyl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scalable synthetic routes that ensure high yield and purity, often leveraging catalytic processes and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (6-Oxopiperidin-2-yl)(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(6-Oxopiperidin-2-yl)(phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Oxopiperidin-2-yl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Phenylacetic acid: An aromatic carboxylic acid with a phenyl group.
Comparison: (6-Oxopiperidin-2-yl)(phenyl)acetic acid is unique due to its combined structural features of piperidine and phenylacetic acid, which confer distinct chemical and biological properties. Unlike simple piperidine or phenylacetic acid, this compound exhibits enhanced reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(6-oxopiperidin-2-yl)-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-11-8-4-7-10(14-11)12(13(16)17)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVXGJVBWQZTTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C(C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740713 |
Source
|
Record name | (6-Oxopiperidin-2-yl)(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54593-31-6 |
Source
|
Record name | (6-Oxopiperidin-2-yl)(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60740713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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